molecular formula C21H26N2OS B12134827 [2-(4-tert-butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazol-1-yl](thiophen-2-yl)methanone

[2-(4-tert-butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazol-1-yl](thiophen-2-yl)methanone

Cat. No.: B12134827
M. Wt: 354.5 g/mol
InChI Key: RCCOVZZJYUVLHO-UHFFFAOYSA-N
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Description

2-(4-tert-butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazol-1-ylmethanone is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 2-(4-tert-butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazol-1-ylmethanone typically involves multiple steps, starting with the preparation of the individual components. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction times, and using continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-tert-butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazol-1-ylmethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.

    Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-(4-tert-butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazol-1-ylmethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-tert-butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazol-1-ylmethanone stands out due to its unique combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C21H26N2OS

Molecular Weight

354.5 g/mol

IUPAC Name

[2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C21H26N2OS/c1-14-11-16(21(3,4)5)12-15(2)17(14)13-19-22-8-9-23(19)20(24)18-7-6-10-25-18/h6-7,10-12H,8-9,13H2,1-5H3

InChI Key

RCCOVZZJYUVLHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC2=NCCN2C(=O)C3=CC=CS3)C)C(C)(C)C

Origin of Product

United States

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